molecular formula C₂₁H₂₃N₅O₆ B1144939 Pemetrexed-5-methyl Ester CAS No. 1265908-64-2

Pemetrexed-5-methyl Ester

Cat. No.: B1144939
CAS No.: 1265908-64-2
M. Wt: 441.44
InChI Key:
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Description

Pemetrexed-5-methyl Ester is a derivative of pemetrexed, a well-known antifolate chemotherapy drug. Pemetrexed is primarily used in the treatment of non-small cell lung cancer and malignant pleural mesothelioma. The esterification of pemetrexed to form this compound can potentially alter its pharmacokinetic properties, making it an interesting compound for further research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pemetrexed-5-methyl ester typically involves the esterification of pemetrexed. One common method involves the reaction of pemetrexed with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified using techniques such as recrystallization or chromatography to obtain high purity this compound .

Industrial Production Methods: For industrial production, the process is scaled up using large reactors and continuous flow systems. The use of automated systems for monitoring and controlling reaction conditions ensures consistent product quality. The final product is subjected to rigorous quality control tests to meet pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions: Pemetrexed-5-methyl ester undergoes various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.

    Reduction: The ester can be reduced to form alcohols.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pemetrexed-5-methyl ester has several applications in scientific research:

    Chemistry: Used as a model compound to study esterification and hydrolysis reactions.

    Biology: Investigated for its potential effects on cellular metabolism and enzyme inhibition.

    Medicine: Explored for its potential as a prodrug that can be converted to active pemetrexed in vivo, potentially improving its pharmacokinetic profile.

    Industry: Used in the development of new drug formulations and delivery systems.

Mechanism of Action

Pemetrexed-5-methyl ester, like pemetrexed, acts as an antifolate. It inhibits several key enzymes involved in folate metabolism and DNA synthesis, including thymidylate synthase, dihydrofolate reductase, and glycinamide ribonucleotide formyltransferase. By inhibiting these enzymes, this compound disrupts the synthesis of purine and pyrimidine nucleotides, leading to the inhibition of DNA replication and cell division .

Comparison with Similar Compounds

    Methotrexate: Another antifolate used in cancer treatment.

    Raltitrexed: A thymidylate synthase inhibitor used in the treatment of colorectal cancer.

    Pralatrexate: A folate analog metabolic inhibitor used in the treatment of peripheral T-cell lymphoma.

Uniqueness: Pemetrexed-5-methyl ester is unique due to its esterified form, which can potentially offer different pharmacokinetic properties compared to its parent compound, pemetrexed. This modification can lead to improved drug delivery and reduced side effects, making it a promising candidate for further research and development .

Properties

CAS No.

1265908-64-2

Molecular Formula

C₂₁H₂₃N₅O₆

Molecular Weight

441.44

Origin of Product

United States

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